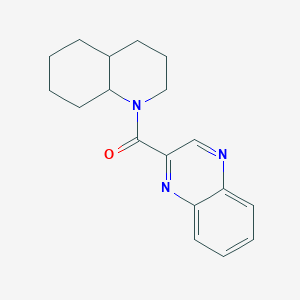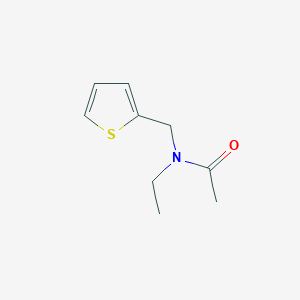![molecular formula C13H16N4O B7515283 N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide, commonly known as MTAA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. MTAA has gained significant attention due to its unique chemical structure and its potential applications in various fields of research.
Mecanismo De Acción
MTAA acts as a positive allosteric modulator of the GABA receptor, which means that it enhances the activity of the receptor in response to GABA binding. This results in an increase in the inhibitory tone of the central nervous system, leading to a decrease in neuronal excitability and a reduction in the symptoms associated with various neurological disorders.
Biochemical and Physiological Effects:
MTAA has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to decrease seizure activity in rats, reduce anxiety-like behavior in mice, and improve cognitive function in aged rats. Additionally, MTAA has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MTAA in lab experiments is its high selectivity for the GABA receptor, which allows for more precise manipulation of neuronal activity. Additionally, MTAA has a long half-life, which makes it suitable for chronic experiments. However, one of the limitations of using MTAA is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on MTAA. One potential avenue is the development of more selective modulators of the GABA receptor, which could lead to more precise manipulation of neuronal activity. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of MTAA, which could have implications for the treatment of various neurological disorders. Finally, the potential for off-target effects of MTAA should be further investigated, and alternative modulators of the GABA receptor should be explored.
Métodos De Síntesis
The synthesis of MTAA involves the reaction of N-methylacetamide with 4-(1,2,4-triazol-1-yl)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction yields MTAA as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
MTAA has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the gamma-aminobutyric acid (GABA) receptor, which is the main inhibitory neurotransmitter in the central nervous system. MTAA has been used to study the role of GABA in various physiological and pathological conditions, such as anxiety, epilepsy, and schizophrenia.
Propiedades
IUPAC Name |
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10(16(3)11(2)18)12-4-6-13(7-5-12)17-9-14-8-15-17/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZZBOWSAZMHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC=N2)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)




![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)


